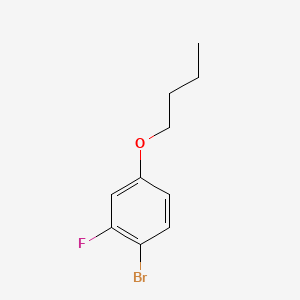

1-Bromo-4-butoxy-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

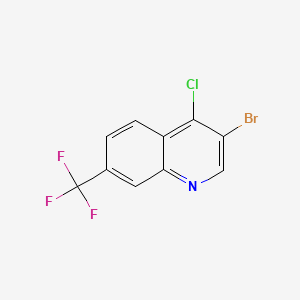

1-Bromo-4-butoxy-2-fluorobenzene is a compound with the molecular weight of 247.11 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-butoxy-2-fluorobenzene is represented by the InChI code1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 . Physical And Chemical Properties Analysis

1-Bromo-4-butoxy-2-fluorobenzene is a liquid at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1-Bromo-4-butoxy-2-fluorobenzene is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the introduction of specific functional groups, which can lead to the development of new therapeutic agents . The presence of both bromine and fluorine atoms makes it particularly useful for creating molecules with enhanced biological activity.

Organic Synthesis

In organic chemistry, this compound is used for its reactivity in electrophilic aromatic substitution reactions. It serves as a building block for constructing complex organic molecules, including antiviral agents, anti-inflammatory drugs, and anticancer agents .

Material Science

1-Bromo-4-butoxy-2-fluorobenzene finds applications in material science as a precursor for the synthesis of functional materials. These include liquid crystals, polymers, and dyes, which are integral to various industrial products and technologies .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectroscopy. Its distinct chemical properties allow for accurate calibration and method development in analytical instruments .

Biochemistry Research

The compound’s unique structure is beneficial in biochemistry research, particularly in the study of cell membrane properties and the development of biochemical assays that require precise molecular interactions .

Industrial Applications

Industrially, 1-Bromo-4-butoxy-2-fluorobenzene is utilized as an intermediate in the production of herbicides, insecticides, and fungicides. Its efficacy in inhibiting the growth of unwanted plants and pests makes it a valuable component in agricultural chemical formulations .

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Bromo-4-butoxy-2-fluorobenzene is a chemical compound with the molecular weight of 247.11 It’s commonly used in the suzuki-miyaura coupling reaction , which suggests that its primary targets could be organoboron compounds and palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, acting as an electrophile, undergoes oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . The organoboron compound then transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 1-Bromo-4-butoxy-2-fluorobenzene participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It allows for the formation of complex organic compounds from simpler ones, playing a crucial role in organic synthesis .

Result of Action

The primary result of the action of 1-Bromo-4-butoxy-2-fluorobenzene is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones, contributing to various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of 1-Bromo-4-butoxy-2-fluorobenzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron compound . Additionally, the reaction is typically carried out in a controlled laboratory environment to ensure optimal conditions for the reaction .

Propiedades

IUPAC Name |

1-bromo-4-butoxy-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZQZZKHAQDOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)